Oxidative Reactivity vs. N-Methylaniline
A direct kinetic study of the oxidation of aromatic secondary and tertiary amines by peroxydisulfate (S2O8^2-) under aqueous basic conditions established a clear reactivity order [1]. The study found that N-methylaniline oxidizes more rapidly than N-ethylaniline. This difference is attributed to steric strain in the transition state imposed by the larger ethyl group [1].
| Evidence Dimension | Relative reactivity (oxidation rate) under identical conditions |
|---|---|
| Target Compound Data | Lower reactivity (precise rate constant not provided; relative order established) |
| Comparator Or Baseline | N-Methylaniline (higher reactivity) |
| Quantified Difference | Reactivity order: N-methylaniline > N-ethylaniline |
| Conditions | Oxidation by peroxydisulfate ion (S2O8^2-) in aqueous basic medium; first-order in amine and first-order in S2O8^2- |
Why This Matters
For processes involving oxidative coupling (e.g., dye synthesis), substituting N-ethylaniline with N-methylaniline would lead to a different reaction rate, potentially affecting product yield and impurity profile, necessitating process re-validation.
- [1] Sabesan, A.; Venkatasubramanian, N. Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Aust. J. Chem. 1971, 24(8), 1633-1636. https://doi.org/10.1071/CH9711633 View Source
